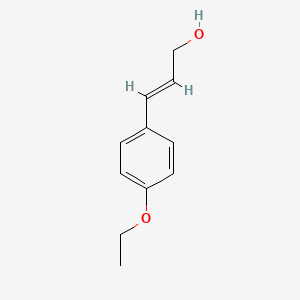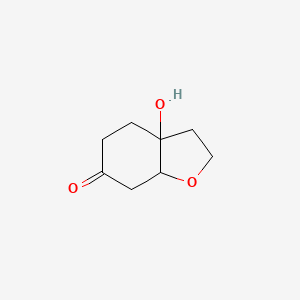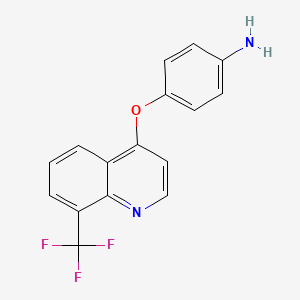
1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one is a heterocyclic compound that features a fused indazole ring system
Preparation Methods
The synthesis of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one typically involves multicomponent reactions. One common synthetic route includes the reaction of cyclic enaminones with arylglyoxals, which facilitates the rapid assembly of functionalized tetrahydroindol-4-ones . Industrial production methods may involve similar multicomponent reactions, optimized for higher yields and scalability.
Chemical Reactions Analysis
1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substituents.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can introduce various functional groups.
Common reagents used in these reactions include elemental iodine for iodination and other halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential biological activities, including antimicrobial and cytotoxic properties
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Comparison with Similar Compounds
1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one can be compared with similar compounds such as:
These compounds share similar core structures but differ in their substituents and specific ring systems. The uniqueness of this compound lies in its fused indazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-tert-butyl-6,7-dihydro-5H-indazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)13-9-5-4-6-10(14)8(9)7-12-13/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMCBKOUWMIZAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzyl N-[1-diethoxyphosphoryl-1-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-2,2,2-trifluoro-ethyl]carbamate](/img/structure/B12110714.png)



![Acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]-](/img/structure/B12110729.png)

![[1-(1,2,8,14,18,18-Hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-6-yl)-2-hydroxy-2-methylpropyl] acetate](/img/structure/B12110740.png)

![7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione](/img/structure/B12110748.png)

